2,3-Epoxypropyltrimethylammonium chloride

Catalog No.
S585559
CAS No.
3033-77-0
M.F
C6H14NOCl
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Epoxypropyltrimethylammonium chloride

CAS Number

3033-77-0

Product Name

2,3-Epoxypropyltrimethylammonium chloride

IUPAC Name

trimethyl(oxiran-2-ylmethyl)azanium;chloride

Molecular Formula

C6H14NOCl
C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

PUVAFTRIIUSGLK-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1CO1.[Cl-]

solubility

Solubility in water: miscible

Synonyms

(2,3-epoxypropyl)trimethylammonium chloride, 2,3-epoxypropyl trimethylammonium chloride, 2,3-epoxypropyltrimethylammonium chloride, 2,3-epoxytrimethylammonium chloride, EPTMAC, G-MAC, glycidyl trimethylammonium, glycidyl trimethylammonium bromide, glycidyl trimethylammonium chloride, glycidyltrimethylammonium, glycidyltrimethylammonium chloride, GTMA cpd, GTMAC compound

Canonical SMILES

C[N+](C)(C)CC1CO1.[Cl-]

The exact mass of the compound 2,3-Epoxypropyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51213. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Epoxypropyltrimethylammonium chloride (CAS 3033-77-0), commonly referred to as EPTMAC or GTMAC, is a highly reactive quaternary ammonium epoxide used as a permanent cationizing agent for biopolymers. Unlike its chlorohydrin precursor, EPTMAC features a pre-formed oxirane ring that directly undergoes nucleophilic addition with hydroxyl groups. This direct reactivity makes it the procurement choice for synthesizing cationic starches, nanocellulose, and flocculants where maximizing the degree of substitution (DS) is critical. By providing a permanent, pH-independent cationic charge, EPTMAC alters the electrostatic and rheological properties of the modified materials, ensuring predictable performance in downstream formulations [1].

The most common procurement substitute for EPTMAC is its chlorohydrin precursor, 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). However, CHPTAC is not inherently reactive toward substrate hydroxyl groups; it must first be converted into EPTMAC in situ via the addition of stoichiometric amounts of strong base (NaOH). This mandatory activation step generates equimolar amounts of sodium chloride (NaCl) byproduct and requires a highly alkaline environment. For base-sensitive substrates, this excess alkali causes rapid depolymerization and structural degradation. Procuring pre-formed EPTMAC bypasses the activation step entirely, enabling salt-free, mild-alkali reactions that CHPTAC cannot support [1].

Direct Epoxide Addition vs. In-Situ Activation for Maximum Degree of Substitution (DS)

Cationization of biopolymers using EPTMAC proceeds via direct nucleophilic addition, avoiding the rate-limiting in-situ epoxide formation required when using CHPTAC. In comparative studies under identical low-alkali conditions, direct application of the reactive epoxide (EPTMAC) achieved a significantly higher degree of substitution compared to the chlorohydrin precursor (CHPTAC)[1].

Evidence DimensionDegree of Substitution (DS) under matched low-alkali conditions
Target Compound DataDS = 0.120 (using pre-formed EPTMAC)
Comparator Or BaselineDS = 0.016 (using CHPTAC in situ)
Quantified Difference7.5-fold increase in substitution efficiency
ConditionsCellulose cationization (3 M reagent/AGU, 60 °C, 1 h)

Procuring the pre-formed epoxide enables significantly higher functionalization yields in shorter reaction times, directly reducing reagent waste and processing bottlenecks.

Elimination of Stoichiometric Salt Byproducts During Cationization

CHPTAC requires a 1:1 molar equivalent of NaOH to close the chlorohydrin ring into the reactive epoxide, inherently generating one molar equivalent of sodium chloride (NaCl) as a byproduct. Using EPTMAC bypasses this cyclization step, meaning the epoxide ring-opening reaction with substrate hydroxyl groups proceeds without generating any stoichiometric salt byproducts [1].

Evidence DimensionStoichiometric NaCl byproduct generation
Target Compound Data0 moles NaCl per mole of reagent reacted
Comparator Or Baseline1 mole NaCl per mole of CHPTAC activated
Quantified Difference100% elimination of reaction-generated salt load
ConditionsAqueous alkaline etherification of polysaccharides

Eliminating salt byproducts drastically reduces the time, water, and energy required for downstream purification in high-purity applications like cosmetics and electronics.

Minimizing Base-Catalyzed Substrate Degradation

The activation of CHPTAC into EPTMAC requires high concentrations of strong base (NaOH), which simultaneously catalyzes the degradation and depolymerization of sensitive polysaccharide backbones. Because EPTMAC is already in its reactive epoxide form, it requires only catalytic amounts of base to activate the substrate's hydroxyl groups, allowing for much milder reaction conditions [1].

Evidence DimensionRequired NaOH equivalence for reagent activation
Target Compound DataCatalytic base only (0 moles required for reagent activation)
Comparator Or Baseline1:1 molar equivalent of NaOH strictly required for CHPTAC activation
Quantified DifferenceComplete removal of activation-alkali demand, preventing excess base degradation
ConditionsCationization of base-sensitive biopolymers (e.g., lignin, hemicellulose)

Procuring EPTMAC is critical for modifying base-sensitive polymers where preserving molecular weight, structural integrity, and rheological properties is paramount.

Enabling High-Consistency, Low-Water Processing

In aqueous alkaline media, the epoxide ring is susceptible to hydrolysis, forming an unreactive diol. When using CHPTAC, the high water and high alkali environment required for in-situ activation accelerates this parasitic side reaction. Procuring EPTMAC allows for semi-dry or high-consistency solid-state processes that heavily suppress hydrolysis and improve overall reaction efficiency [1].

Evidence DimensionReaction efficiency in high-consistency (low water) systems
Target Compound DataUp to 38% reaction efficiency using high-consistency kneading
Comparator Or Baseline2-7% efficiency in standard aqueous suspensions
Quantified Difference~5-19x improvement in reagent utilization
ConditionsHigh-consistency kneading (45 wt% solids) vs low-consistency aqueous suspension

Enables the use of semi-dry, high-consistency industrial processes that drastically cut down reagent waste and drying costs.

High-Purity Cosmetic and Pharmaceutical Excipients

Because EPTMAC reacts without generating stoichiometric sodium chloride byproducts, it is the preferred cationizing agent for synthesizing high-purity cationic guar and cellulose derivatives used in cosmetics and pharmaceuticals. This directly eliminates the need for extensive, costly downstream desalination and dialysis steps required when using CHPTAC [1].

Cationization of Base-Sensitive Nanocellulose

EPTMAC is selected over CHPTAC for the surface modification of cellulose nanocrystals (CNCs) and hemicellulose because it requires only catalytic amounts of alkali. This prevents the base-catalyzed peeling reactions and depolymerization that would otherwise destroy the structural integrity and aspect ratio of the nanomaterials [2].

Semi-Dry Industrial Reactive Extrusion

In industrial settings aiming to minimize water usage, EPTMAC is deployed in high-consistency kneading or reactive extrusion processes. Its ability to react efficiently at high solids content (up to 45 wt%) suppresses parasitic hydrolysis to unreactive diols, maximizing reagent utilization and significantly lowering post-reaction drying costs [3].

Physical Description

COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.

Density

1.1 g/cm³

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

3033-77-0
51838-31-4

Wikipedia

Glycidyltrimethylammonium chloride

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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